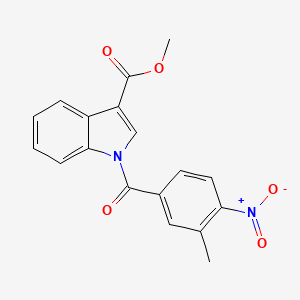

![molecular formula C16H21N3O3S2 B5502855 N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide is a chemical compound that may exhibit interesting biological activities given its complex structure. The interest in such compounds often arises from their potential interactions with biological systems, based on their molecular framework and functional groups.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves strategic functionalization of the core structure to introduce sulfonamide groups. Techniques such as the use of methanesulfonic acid/SiO2 for the synthesis of benzothiazoles highlight the importance of sulfonamides in medicinal chemistry and their versatile synthetic routes (Sharghi & Asemani, 2009).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides reveals a variety of conformations and intermolecular interactions, such as hydrogen bonding, which can significantly influence their biological activity and solubility. The crystal structure of N-3-Pyridinyl-methanesulfonamide showcases how sulfonamide derivatives can adopt specific molecular conformations conducive to forming stable crystal structures through hydrogen bonding (Dodoff, Varga, & Kovala-Demertzi, 2004).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, displaying a wide range of chemical properties. For instance, the mesylation reactions involving 1H-Benzotriazol-1-yl methanesulfonate highlight the chemical versatility of sulfonamides, allowing for selective functional group transformations (Kim et al., 1999).

Aplicaciones Científicas De Investigación

Molecular and Supramolecular Structures

Research into derivatives of methanesulfonamide, including studies on molecular and supramolecular structures, provides insights into the chemical properties and potential applications of compounds like N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide. For instance, studies on N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds have reported detailed analyses of their molecular structures, showcasing variations in torsion angles and hydrogen bonding patterns that could influence their reactivity and potential as ligands in metal coordination (Danielle L Jacobs et al., 2013).

Catalytic Applications

Another area of research focuses on the catalytic properties of sulfonamide derivatives. For example, studies have evaluated the use of Cp*Ir(pyridinesulfonamide)Cl precatalysts in the base-free transfer hydrogenation of ketones, demonstrating the efficiency and practicality of these complexes in catalysis under air and without the need for basic additives or halide abstractors, highlighting their potential for green chemistry applications (A. Ruff et al., 2016).

Synthesis of Benzothiazoles

Research into the synthesis of benzothiazoles from carboxylic acids using methanesulfonic acid/SiO2 has shown an efficient method for producing 2-substituted aromatic and aliphatic benzothiazoles. This process highlights the versatility of methanesulfonic acid in facilitating the synthesis of heterocyclic compounds, which could be applicable in creating derivatives of N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide for various research purposes (H. Sharghi & O. Asemani, 2009).

Propiedades

IUPAC Name |

N-[(3S,4R)-1-(1,3-benzothiazole-6-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-3-4-12-8-19(9-14(12)18-24(2,21)22)16(20)11-5-6-13-15(7-11)23-10-17-13/h5-7,10,12,14,18H,3-4,8-9H2,1-2H3/t12-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHHXXBMSQXOFL-TZMCWYRMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)